6-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine
CAS No.:
Cat. No.: VC13699522
Molecular Formula: C8H8ClN5
Molecular Weight: 209.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8ClN5 |
|---|---|
| Molecular Weight | 209.63 g/mol |
| IUPAC Name | 6-chloro-4-(1-methylpyrazol-4-yl)pyridazin-3-amine |
| Standard InChI | InChI=1S/C8H8ClN5/c1-14-4-5(3-11-14)6-2-7(9)12-13-8(6)10/h2-4H,1H3,(H2,10,13) |
| Standard InChI Key | GQIULORNRHKVTD-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)C2=CC(=NN=C2N)Cl |
| Canonical SMILES | CN1C=C(C=N1)C2=CC(=NN=C2N)Cl |
Introduction
Chemical Structure and Molecular Properties
6-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine belongs to the pyridazine family, a six-membered aromatic ring containing two adjacent nitrogen atoms. The compound features three distinct functional groups:
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A chlorine atom at position 6 of the pyridazine ring.
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A 1-methyl-1H-pyrazol-4-yl substituent at position 4.
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An amine group (-NH) at position 3.
Structural Comparisons
The compound shares similarities with other pyridazine derivatives:
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3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine (CAS 943541-20-6): A structural isomer with chlorine at position 3 and pyrazole at position 6 .
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Gandotinib (CID 46213929): A JAK2 inhibitor featuring a pyridazine core, demonstrating the pharmacological relevance of this scaffold .
Synthesis and Chemical Reactivity
Synthetic Pathways
While no direct synthesis route for 6-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine is documented, analogous compounds suggest the following strategies:
Nucleophilic Aromatic Substitution
Chlorine at position 6 could be introduced via chlorination of a hydroxyl or amine precursor. For example, 3-aminopyridazin-6-ol might undergo chlorination using POCl or PCl .
Cross-Coupling Reactions
The pyrazole moiety could be appended via Suzuki-Miyaura coupling, leveraging a boronic ester-functionalized pyridazine and a halogenated 1-methylpyrazole . This method is widely used for constructing biaryl systems in medicinal chemistry .
Cyclization Approaches
Pyridazine rings are often synthesized from 1,4-diketones via reaction with hydrazine. Subsequent functionalization could introduce the chlorine and pyrazole groups .
Key Challenges
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Regioselectivity: Ensuring correct positioning of substituents on the pyridazine ring.
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Stability: The amine group at position 3 may require protection during synthetic steps to prevent unwanted side reactions .
Biological Activity and Mechanism of Action
Pyridazine derivatives are renowned for their kinase-inhibitory properties. While direct data on 6-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine is lacking, insights can be drawn from related compounds:
Kinase Inhibition
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Gandotinib (a pyridazine-based drug) inhibits JAK2V617F, a mutant kinase implicated in myeloproliferative disorders .
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The chlorine atom and pyrazole group in 6-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine may facilitate hydrogen bonding and hydrophobic interactions with kinase active sites, analogous to reported pyridazine inhibitors .
Applications in Medicinal Chemistry
Drug Development
Pyridazine scaffolds are prioritized in drug discovery due to their:
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Metabolic stability: Resistance to oxidative degradation compared to pyridines .
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Tunable solubility: The amine group enhances water solubility, aiding bioavailability .
Targeted Therapies
Kinase inhibitors like gandotinib underscore the potential of pyridazine derivatives in treating cancers and inflammatory diseases . The methylpyrazole group in 6-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine could improve selectivity for kinases with cysteine-rich active sites .
Physical and Chemical Properties
Physicochemical Data
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